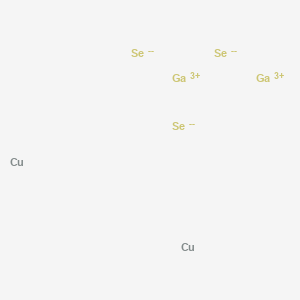
Digallium;copper;selenium(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digallium;copper;selenium(2-) is a compound that consists of gallium, copper, and selenium atomsThese materials are used in various applications, including photovoltaics, optoelectronics, and semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of digallium;copper;selenium(2-) typically involves the combination of gallium, copper, and selenium precursors under controlled conditions. One common method is the co-evaporation technique, where the elements are simultaneously evaporated and deposited onto a substrate . Another method involves the sequential sputtering of gallium, copper, and selenium layers followed by annealing to form the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often employs vacuum-based techniques such as multi-source evaporation and sputtering/selenization processes. These methods allow for precise control over the stoichiometry and ensure high throughput and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Digallium;copper;selenium(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic structure of the compound and the nature of the reagents used .
Common Reagents and Conditions: Common reagents used in the reactions of digallium;copper;selenium(2-) include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products: The major products formed from the reactions of digallium;copper;selenium(2-) depend on the specific reaction conditions. For example, oxidation reactions may yield oxides of gallium and copper, while reduction reactions can produce elemental gallium and copper .
Scientific Research Applications
Digallium;copper;selenium(2-) has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other chalcogenide compounds. In industry, this compound is used in the production of thin-film solar cells and other optoelectronic devices .
Mechanism of Action
The mechanism by which digallium;copper;selenium(2-) exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through its valence electrons, which can participate in various chemical reactions. The pathways involved in these interactions include electron transfer and coordination with other molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to digallium;copper;selenium(2-) include copper indium gallium selenide (CuInGaSe2) and thallium gallium selenide (TlGaSe2). These compounds share similar electronic and optical properties and are used in similar applications .
Uniqueness: What sets digallium;copper;selenium(2-) apart from these similar compounds is its specific combination of elements, which can result in unique electronic properties and reactivity. This uniqueness makes it a valuable material for specialized applications in photovoltaics and optoelectronics .
Properties
Molecular Formula |
Cu2Ga2Se3 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
digallium;copper;selenium(2-) |
InChI |
InChI=1S/2Cu.2Ga.3Se/q;;2*+3;3*-2 |
InChI Key |
BCZNJVUKBMAJLU-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Ga+3].[Ga+3].[Se-2].[Se-2].[Se-2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















